molecular formula C26H32N2O5S B1619004 Xylamidine tosylate CAS No. 6443-40-9

Xylamidine tosylate

Cat. No.: B1619004
CAS No.: 6443-40-9
M. Wt: 484.6 g/mol
InChI Key: FRJLUWKYXWADTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Xylamidine tosylate is synthesized through a multi-step process. The initial step involves the alkylation of 3-methoxyphenol (m-methoxyphenol) with α-chloropropionitrile, potassium iodide, and potassium carbonate in methyl ethyl ketone (MEK). This reaction produces an intermediate, which is then reduced with lithium aluminium hydride to yield a primary amine. The primary amine is subsequently treated with m-tolylacetonitrile in the presence of anhydrous hydrochloric acid to complete the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Xylamidine tosylate undergoes various chemical reactions, including nucleophilic substitution and elimination reactions. The tosylate group (p-toluenesulfonyl group) is a good leaving group, making it suitable for these types of reactions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles and bases. The reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile or base used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Methysergide: Another serotonin receptor antagonist used in the treatment of migraines.

    Cyproheptadine: An antihistamine with serotonin antagonist properties.

    Pizotifen: A serotonin and tryptamine antagonist used for migraine prophylaxis.

Uniqueness

Xylamidine tosylate is unique in its selective peripheral action, which makes it particularly useful for studying peripheral serotonergic responses without central nervous system side effects. This property distinguishes it from other serotonin antagonists that can cross the blood-brain barrier and affect central nervous system functions .

Properties

IUPAC Name

2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJLUWKYXWADTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6443-50-1 (Parent)
Record name Xylamidine tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-40-9
Record name Xylamidine tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Xylamidine tosylate?

A: this compound functions as a peripherally-acting serotonin receptor antagonist. While its exact mechanism is not fully elucidated, research suggests it primarily targets 5-HT2 receptors, preventing serotonin from binding and eliciting downstream effects [, ].

Q2: Has this compound been studied in the context of food intake and satiety?

A: Yes, research indicates that this compound, when administered alone or in conjunction with Cholecystokinin-8 (CCK-8), did not impact food intake in rats []. This finding suggests that peripherally mediated serotonin signaling, at least via pathways sensitive to this compound, might not play a significant role in CCK-8 induced satiety.

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